Merbarone

Description

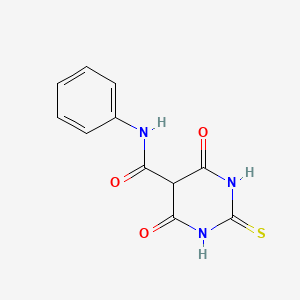

structure given in first source

Structure

3D Structure

Properties

IUPAC Name |

4,6-dioxo-N-phenyl-2-sulfanylidene-1,3-diazinane-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O3S/c15-8(12-6-4-2-1-3-5-6)7-9(16)13-11(18)14-10(7)17/h1-5,7H,(H,12,15)(H2,13,14,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JARCFMKMOFFIGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2C(=O)NC(=S)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9031567 | |

| Record name | Merbarone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9031567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

H2O < 0.1 (mg/mL), C2H5OH < 0.1 (mg/mL), 0.1N HCI <0.1 (mg/mL), DMSO 80 (mg/mL), 0.1N NaOH 5 (mg/mL), CHCl3 < 0.1 (mg/mL), CH3CN < 0.1 (mg/mL), pH 9 buffer < 0.1 (mg/mL), (CH3)2 < 0.1 (mg/mL), TFA < 0.1 (mg/mL), THF 6 (mg/mL) | |

| Record name | MERBARONE | |

| Source | NCI Investigational Drugs | |

| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/336628%20(1992).txt | |

| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |

CAS No. |

97534-21-9 | |

| Record name | Merbarone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97534-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Merbarone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097534219 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Merbarone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9031567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MERBARONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YWB9IF596V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Merbarone's Mechanism of Action: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Merbarone (NSC 336628) is a synthetic thiobarbituric acid derivative that has been investigated for its potential as an antineoplastic agent. It is classified as a catalytic inhibitor of DNA topoisomerase II, a critical enzyme in DNA replication, transcription, and chromosome segregation. Unlike topoisomerase II poisons such as etoposide, which stabilize the covalent enzyme-DNA cleavage complex, merbarone inhibits the enzyme's activity by preventing the DNA cleavage step altogether. This guide provides an in-depth exploration of the molecular mechanism of merbarone, summarizing key quantitative data, detailing experimental protocols, and visualizing the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Inhibition of Topoisomerase II Catalytic Activity

Merbarone exerts its primary effect by inhibiting the catalytic activity of topoisomerase II.[1][2][3] This inhibition prevents the enzyme from carrying out its essential function of managing DNA topology, leading to disruptions in cellular processes that rely on DNA replication and segregation. The key feature of merbarone's action is that it does not stabilize the topoisomerase II-DNA cleavable complex, a hallmark of many clinically used topoisomerase II inhibitors.[4][5] Instead, it acts at a step prior to DNA scission.

Specific Inhibition of DNA Cleavage

Research has demonstrated that merbarone directly blocks the DNA cleavage step of the topoisomerase II catalytic cycle.[3][4][6] This has been shown to occur without significantly affecting the enzyme's ability to bind to DNA or hydrolyze ATP, two other critical steps in its function.[3][4] It is proposed that merbarone interacts directly with the topoisomerase II enzyme, potentially at a site that is shared with or overlaps the binding site of cleavage-enhancing agents like etoposide.[3][5][6]

Quantitative Data Summary

The following tables summarize the key quantitative data related to the inhibitory effects of merbarone from various in vitro studies.

| Parameter | Cell Line / System | IC50 Value | Reference |

| Cell Proliferation | L1210 murine leukemia | 10 µM | [4] |

| DNA Relaxation (human topoisomerase IIα) | In vitro enzyme assay | ~40 µM | [4] |

| DNA Cleavage (topoisomerase II-mediated) | In vitro enzyme assay | ~50 µM | [4] |

| Topoisomerase II Catalytic Activity | In vitro enzyme assay | 120 µM | [1] |

Table 1: In Vitro Inhibitory Concentrations (IC50) of Merbarone

Experimental Protocols

This section details the methodologies for key experiments used to elucidate the mechanism of action of merbarone.

Topoisomerase II-Mediated DNA Relaxation Assay

This assay is used to assess the catalytic activity of topoisomerase II by measuring its ability to relax supercoiled plasmid DNA.

-

Materials:

-

Purified human topoisomerase IIα

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Reaction buffer (containing ATP, MgCl2, and other necessary cofactors)

-

Merbarone (dissolved in DMSO)

-

Agarose gel electrophoresis system

-

DNA staining agent (e.g., ethidium bromide)

-

-

Protocol:

-

A reaction mixture is prepared containing the reaction buffer, supercoiled plasmid DNA, and varying concentrations of merbarone or a vehicle control (DMSO).

-

The reaction is initiated by the addition of purified topoisomerase IIα.

-

The mixture is incubated at 37°C for a specified time (e.g., 30 minutes).

-

The reaction is stopped by the addition of a stop solution containing a protein denaturant (e.g., SDS) and a loading dye.

-

The DNA products are separated by agarose gel electrophoresis.

-

The gel is stained with a DNA-binding dye and visualized under UV light. The conversion of supercoiled DNA to its relaxed form is quantified to determine the extent of enzyme inhibition.

-

Topoisomerase II-Mediated DNA Cleavage Assay

This assay measures the ability of topoisomerase II to cleave DNA, a key step in its catalytic cycle that is inhibited by merbarone.

-

Materials:

-

Purified human topoisomerase IIα

-

Radiolabeled linear DNA substrate

-

Reaction buffer

-

Merbarone

-

Denaturing polyacrylamide gel electrophoresis (PAGE) system

-

-

Protocol:

-

A reaction mixture is prepared with the reaction buffer, radiolabeled DNA substrate, and different concentrations of merbarone.

-

Topoisomerase IIα is added to start the reaction.

-

The reaction is incubated at 37°C.

-

The reaction is terminated, and the DNA is denatured.

-

The DNA fragments are separated by denaturing PAGE.

-

The gel is dried and exposed to X-ray film to visualize the radiolabeled DNA fragments. A reduction in the amount of cleaved DNA in the presence of merbarone indicates inhibition of the cleavage step.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of merbarone and the workflow of a key experimental assay.

Caption: Merbarone's inhibitory action on the topoisomerase II catalytic cycle.

Caption: Experimental workflow for the DNA relaxation assay.

Downstream Cellular Effects

While merbarone's primary mechanism is the inhibition of topoisomerase II's catalytic activity, this action triggers several downstream cellular consequences.

Induction of Apoptosis

Studies have shown that merbarone can induce programmed cell death, or apoptosis, in cancer cells.[7] This process is characterized by typical apoptotic features such as internucleosomal DNA cleavage and nuclear condensation.[7] The induction of apoptosis is a key contributor to its anticancer activity. The apoptotic pathway initiated by merbarone has been linked to the activation of caspases, specifically ICE/CED-3-like proteases.[7]

Genotoxicity and Chromosomal Damage

Contrary to what might be expected from an inhibitor that does not stabilize DNA cleavage complexes, merbarone has been reported to be genotoxic, causing DNA and chromosomal damage.[2][8] This suggests that the prolonged inhibition of topoisomerase II's essential functions can indirectly lead to DNA damage, possibly through the collapse of replication forks or other mechanisms.[2] It has been observed to be clastogenic, meaning it can cause breaks in chromosomes.[8]

Clinical Perspective

Merbarone has been evaluated in clinical trials as a potential anticancer agent.[3] However, despite its interesting mechanism of action, it has not achieved widespread clinical use and has failed in some clinical trials.[9] The reasons for this are complex but may be related to its therapeutic index, in vivo efficacy, and the emergence of other targeted therapies.

Conclusion

Merbarone represents a distinct class of topoisomerase II inhibitors that act through a catalytic inhibition mechanism, specifically by blocking the DNA cleavage step. This mode of action differentiates it from the more common topoisomerase II poisons. While it has shown pro-apoptotic and, paradoxically, genotoxic effects, its clinical development has been challenging. A thorough understanding of its mechanism, as detailed in this guide, is crucial for the rational design of new anticancer agents that target DNA topoisomerases.

References

- 1. selleckchem.com [selleckchem.com]

- 2. The DNA topoisomerase II catalytic inhibitor merbarone is genotoxic and induces endoreduplication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Merbarone inhibits the catalytic activity of human topoisomerase IIalpha by blocking DNA cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Merbarone | C11H9N3O3S | CID 4990817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Merbarone, a catalytic inhibitor of DNA topoisomerase II, induces apoptosis in CEM cells through activation of ICE/CED-3-like protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Catalytic inhibitors of topoisomerase II are DNA-damaging agents: induction of chromosomal damage by merbarone and ICRF-187 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Discovery of New Catalytic Topoisomerase II Inhibitors for Anticancer Therapeutics [frontiersin.org]

Merbarone's Primary Cellular Target: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary cellular target of Merbarone, a thiobarbituric acid derivative with antineoplastic properties. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the core mechanisms of action and associated signaling pathways.

Primary Cellular Target: DNA Topoisomerase II

The primary and unequivocally established cellular target of Merbarone is DNA topoisomerase II (Topo II) . Merbarone acts as a catalytic inhibitor of this essential enzyme. Its mechanism is distinct from that of Topo II poisons, such as etoposide. Instead of stabilizing the Topo II-DNA cleavage complex, Merbarone inhibits the overall catalytic activity of the enzyme by specifically blocking the DNA cleavage step. This inhibition of Topo II function leads to downstream cellular consequences, including the induction of apoptosis.

Quantitative Data Summary

The following table summarizes the key quantitative data regarding the inhibitory activity of Merbarone against its primary target, Topoisomerase II, and its antiproliferative effects on various cancer cell lines.

| Parameter | Value | Cell Line/System | Reference(s) |

| Topoisomerase II Inhibition | |||

| IC50 (DNA Relaxation) | ~40 µM | Human Topoisomerase IIα | [1] |

| IC50 (DNA Cleavage) | ~50 µM | Human Topoisomerase IIα | [1] |

| IC50 (Catalytic Activity) | 120 µM | Topoisomerase II | [2] |

| Antiproliferative Activity | |||

| IC50 | 10 µM | L1210 (Murine Leukemia) | [1] |

Experimental Protocols

Detailed methodologies for key experiments used to characterize Merbarone's interaction with Topoisomerase II are provided below.

Topoisomerase II-Mediated DNA Relaxation Assay

This assay assesses the ability of Merbarone to inhibit the catalytic activity of Topo II, which relaxes supercoiled plasmid DNA.

-

Materials:

-

Purified human Topoisomerase IIα

-

Supercoiled pBR322 plasmid DNA

-

10x Topo II reaction buffer (e.g., 100 mM Tris-HCl pH 7.9, 1 M KCl, 50 mM MgCl₂, 5 mM DTT, 10 mM ATP)

-

Merbarone stock solution (in DMSO)

-

Sterile deionized water

-

Agarose gel (1%)

-

Ethidium bromide staining solution

-

Gel loading buffer

-

-

Procedure:

-

Prepare reaction mixtures on ice. For a 20 µL reaction, combine:

-

2 µL 10x Topo II reaction buffer

-

0.5 µg supercoiled pBR322 DNA

-

Varying concentrations of Merbarone (or DMSO for control)

-

Sterile deionized water to a final volume of 18 µL

-

-

Initiate the reaction by adding 2 µL of purified Topoisomerase IIα.

-

Incubate the reactions at 37°C for 30 minutes.

-

Stop the reaction by adding 4 µL of gel loading buffer.

-

Load the samples onto a 1% agarose gel.

-

Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

-

Stain the gel with ethidium bromide and visualize under UV light. The inhibition of DNA relaxation is indicated by the persistence of the supercoiled DNA band in the presence of Merbarone.

-

Topoisomerase II-Mediated DNA Cleavage Assay

This assay determines the effect of Merbarone on the DNA cleavage step of the Topo II catalytic cycle.

-

Materials:

-

Purified human Topoisomerase IIα

-

Linearly radiolabeled DNA substrate

-

10x Cleavage buffer (e.g., 100 mM Tris-HCl pH 7.9, 500 mM KCl, 50 mM MgCl₂, 10 mM DTT)

-

Merbarone stock solution (in DMSO)

-

Sterile deionized water

-

SDS (10%)

-

Proteinase K

-

Denaturing polyacrylamide gel

-

-

Procedure:

-

Set up reaction mixtures in a final volume of 20 µL:

-

2 µL 10x Cleavage buffer

-

Radiolabeled DNA substrate

-

Varying concentrations of Merbarone (or DMSO for control)

-

Sterile deionized water to 18 µL

-

-

Add 2 µL of purified Topoisomerase IIα to start the reaction.

-

Incubate at 37°C for 15 minutes.

-

Stop the reaction by adding 2 µL of 10% SDS.

-

Add proteinase K and incubate at 50°C for 30 minutes to digest the enzyme.

-

Analyze the DNA fragments on a denaturing polyacrylamide gel followed by autoradiography. Inhibition of cleavage is observed as a decrease in the amount of cleaved DNA fragments.

-

Topoisomerase II ATP Hydrolysis Assay

This assay measures the effect of Merbarone on the ATPase activity of Topo II.

-

Materials:

-

Purified human Topoisomerase IIα

-

[γ-³²P]ATP

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT)

-

Merbarone stock solution (in DMSO)

-

Thin-layer chromatography (TLC) plates

-

Developing buffer (e.g., 0.5 M LiCl, 1 M formic acid)

-

-

Procedure:

-

Prepare reaction mixtures containing:

-

Reaction buffer

-

Purified Topoisomerase IIα

-

Varying concentrations of Merbarone (or DMSO for control)

-

[γ-³²P]ATP

-

-

Incubate at 37°C for a set time course.

-

Spot aliquots of the reaction onto TLC plates.

-

Separate the unhydrolyzed [γ-³²P]ATP from the released ³²P-orthophosphate by chromatography.

-

Quantify the amount of hydrolyzed ATP using a phosphorimager.

-

Visualizations

Mechanism of Action

The following diagram illustrates the catalytic cycle of Topoisomerase II and the point of inhibition by Merbarone.

Caption: Merbarone inhibits Topoisomerase II by blocking DNA cleavage.

Experimental Workflow: DNA Relaxation Assay

The workflow for a typical DNA relaxation assay to test for Topo II inhibition is depicted below.

Caption: Workflow for Topoisomerase II DNA relaxation assay.

Downstream Signaling Pathway

Inhibition of Topoisomerase II by Merbarone triggers a downstream signaling cascade leading to apoptosis, primarily through the activation of the c-Jun N-terminal kinase (JNK) pathway.

Caption: Merbarone-induced apoptotic signaling pathway via JNK.

References

Merbarone as a Catalytic Inhibitor of Topoisomerase II: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of merbarone, a significant catalytic inhibitor of DNA topoisomerase II. It details its mechanism of action, cellular effects, and the experimental protocols used to characterize its activity. All quantitative data is presented in structured tables for clarity, and key pathways and workflows are visualized using diagrams.

Introduction

Merbarone (5-[N-phenyl carboxamido]-2-thiobarbituric acid) is a synthetic thiobarbituric acid derivative that has been investigated as an anticancer agent.[1] Unlike topoisomerase II "poisons" such as etoposide, which stabilize the enzyme-DNA cleavage complex, merbarone is classified as a catalytic inhibitor.[2][3] It disrupts the enzymatic cycle of topoisomerase II at a different stage, preventing the enzyme from performing its essential functions in DNA replication, transcription, and chromosome segregation. This unique mechanism has made it a valuable tool for studying topoisomerase II function and a subject of interest in oncology, despite facing challenges in clinical trials due to issues like nephrotoxicity.[4]

Mechanism of Action

The primary molecular target of merbarone is topoisomerase II, a crucial enzyme that resolves DNA topological problems by creating transient double-strand breaks. Merbarone exerts its inhibitory effect by directly interfering with the enzyme's catalytic cycle.

Inhibition of DNA Cleavage

The core mechanism of merbarone's action is the blockade of topoisomerase II-mediated DNA cleavage.[2][5][6] It prevents the enzyme from making the necessary double-strand breaks in the DNA backbone. Studies have shown that concentrations of merbarone that significantly inhibit the overall catalytic activity of topoisomerase IIα are potent inhibitors of this DNA scission step.[6] This inhibition occurs in a global, rather than site-specific, manner.[6]

Crucially, merbarone does not stabilize the covalent topoisomerase II-DNA intermediate, which is the hallmark of topoisomerase II poisons.[2] Furthermore, its inhibitory action is not a result of intercalating into the DNA or binding to the minor groove.[6]

Selectivity within the Catalytic Cycle

Detailed mechanistic studies have revealed that merbarone's action is highly specific to the DNA cleavage step. The drug has been shown to have no significant effect on other key stages of the topoisomerase II catalytic cycle, including:

-

DNA Binding: Merbarone does not impair the initial binding of the topoisomerase II enzyme to the DNA substrate.[2][6]

-

ATP Hydrolysis: The ATPase activity of topoisomerase II, which is essential for enzyme turnover and the strand passage reaction, is not inhibited by merbarone.[2][6][7]

It is proposed that merbarone exerts its effects through direct interaction with the topoisomerase II enzyme. Evidence suggests that it may share an interaction domain with cleavage-enhancing agents like etoposide, as it can compete with them.[6][8]

Quantitative Data on Inhibitory Activity

The inhibitory potency of merbarone has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) values vary depending on the specific assay and the biological system being tested.

Table 1: Merbarone IC50 Values for Topoisomerase II Inhibition

| Assay Type | Target | IC50 (µM) | Reference |

|---|---|---|---|

| Catalytic Inhibition | Topoisomerase II | 120 | [5] |

| DNA Relaxation | Human Topoisomerase IIα | ~40 | [2] |

| DNA Cleavage | Topoisomerase II | ~50 | [2] |

| Decatenation Assay | Human Topoisomerase IIα | 26.0 ± 4.7 |[4] |

Table 2: Merbarone Antiproliferative IC50 Values in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|

| L1210 | Murine Leukemia | 10 | [2] |

| A549 | Human Lung Adenocarcinoma | 40 | [2] |

| CHO Cells | Chinese Hamster Ovary | 15 |[9] |

Cellular Effects and Signaling Pathways

Inhibition of topoisomerase II by merbarone triggers several downstream cellular events, ultimately leading to cell death and cell cycle arrest.

Induction of Apoptosis

Merbarone is a potent inducer of apoptosis, or programmed cell death, in cancer cells.[1] This process is characterized by classic apoptotic features such as internucleosomal DNA cleavage and nuclear condensation.[1] The apoptotic cascade initiated by merbarone involves:

-

Mitochondrial Pathway Activation: Merbarone rapidly triggers the mitochondrial apoptosis pathway, beginning with the dissipation of the mitochondrial transmembrane potential. This leads to the release of cytochrome c from the mitochondria into the cytosol.[10]

-

Caspase Activation: The released cytochrome c contributes to the activation of caspases, a family of proteases central to apoptosis. Specifically, merbarone treatment leads to the activation of caspase-3/CPP32-like proteases.[1] This activation is crucial, as caspase inhibitors can block merbarone-induced apoptosis.[1]

-

PARP Cleavage: Activated caspase-3 subsequently cleaves key cellular substrates, including poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[1]

Stress-Activated Signaling and G2/M Checkpoint Activation

Merbarone treatment also activates stress-related signaling pathways. It has been shown to cause the activation of c-Jun NH2-terminal kinase/stress-activated protein kinase (JNK/SAPK) and induce the c-jun gene.[1] Furthermore, by inducing global changes in chromatin topology, merbarone can trigger the p38 MAPK checkpoint pathway.[11] This activation contributes to a delay in the G2/M transition of the cell cycle, preventing cells from entering mitosis.[11]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize merbarone's activity.

Topoisomerase II DNA Relaxation Assay

This assay measures the ability of topoisomerase II to relax supercoiled plasmid DNA in the presence of an inhibitor.

-

Principle: Topoisomerase II, in an ATP-dependent reaction, relaxes supercoiled DNA (Form I). The resulting relaxed and nicked DNA topoisomers (Form II and others) migrate differently on an agarose gel. An inhibitor will prevent this conversion, leaving the DNA in its supercoiled state.

-

Materials:

-

Purified human topoisomerase IIα

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Assay Buffer (e.g., 10 mM Tris-HCl pH 7.9, 100 mM KCl, 5 mM MgCl2, 0.1 mM EDTA, 2.5% glycerol)

-

ATP solution (10 mM)

-

Merbarone stock solution (in DMSO)

-

Stop Solution/Loading Dye (e.g., containing SDS, EDTA, and bromophenol blue)

-

Agarose gel (1%) with ethidium bromide

-

TAE or TBE running buffer

-

-

Procedure:

-

Prepare reaction mixtures in microcentrifuge tubes on ice. Each 20 µL reaction should contain assay buffer, 10 nM supercoiled pBR322 DNA, and varying concentrations of merbarone (e.g., 10-200 µM) or DMSO as a vehicle control.

-

Initiate the reaction by adding human topoisomerase IIα (e.g., 100 nM) and 1 mM ATP.

-

Incubate the reactions at 37°C for 10-30 minutes.

-

Terminate the reactions by adding 5 µL of Stop Solution/Loading Dye.

-

Load the samples onto a 1% agarose gel containing ethidium bromide.

-

Perform electrophoresis until adequate separation of supercoiled and relaxed DNA is achieved.

-

Visualize the DNA bands under UV light and quantify the percentage of supercoiled DNA remaining in each lane to determine the IC50.

-

Topoisomerase II-Mediated DNA Cleavage Assay

This assay directly measures the inhibitory effect of merbarone on the DNA scission step.

-

Principle: Topoisomerase II can be induced to generate linear DNA from a circular plasmid. This reaction is blocked by merbarone. This assay is performed in the absence of ATP to trap the cleavage complex.

-

Materials:

-

Purified human topoisomerase IIα

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Cleavage Buffer (similar to relaxation buffer but without ATP)

-

Merbarone stock solution (in DMSO)

-

Stop Solution (containing SDS and Proteinase K)

-

Agarose gel (1%) with ethidium bromide

-

-

Procedure:

-

Prepare reaction mixtures (20 µL total volume) containing cleavage buffer, 10 nM plasmid DNA, and varying concentrations of merbarone (e.g., 25-200 µM).

-

Add human topoisomerase IIα (e.g., 110 nM) to each tube.

-

Incubate at 37°C for 6-10 minutes.

-

Terminate the reaction by adding SDS (to a final concentration of 1%) and Proteinase K (e.g., 50 µg/mL) and incubate for a further 30 minutes at 37°C to digest the enzyme.

-

Add loading dye and run samples on a 1% agarose gel.

-

Visualize and quantify the amount of linear DNA (cleaved product) versus supercoiled DNA. A decrease in linear DNA indicates inhibition of cleavage.

-

Cell Viability (MTT) Assay

This assay determines the cytotoxic effect of merbarone on cultured cancer cells.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial reductases convert the yellow MTT into a purple formazan product, the amount of which is proportional to the number of living cells.

-

Materials:

-

Human cancer cell line (e.g., A549)

-

Complete cell culture medium

-

96-well plates

-

Merbarone stock solution

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Treat the cells with a serial dilution of merbarone (e.g., 1-200 µM) for a specified time (e.g., 72 hours). Include untreated and vehicle (DMSO) controls.

-

After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC50 value.

-

Conclusion

Merbarone is a well-characterized catalytic inhibitor of topoisomerase II that acts by a distinct mechanism compared to clinically prevalent topoisomerase poisons. Its primary mode of action is the specific inhibition of the enzyme's DNA cleavage activity, without affecting DNA binding or ATP hydrolysis.[6] This inhibition triggers downstream events including the activation of apoptotic pathways via mitochondrial stress and caspase activation, as well as the engagement of stress-activated kinases that lead to cell cycle arrest.[1][10][11] While its clinical development was halted, merbarone remains an invaluable pharmacological tool for dissecting the complex roles of topoisomerase II in cellular processes and serves as a scaffold for the development of new anticancer agents.[4]

References

- 1. Merbarone, a catalytic inhibitor of DNA topoisomerase II, induces apoptosis in CEM cells through activation of ICE/CED-3-like protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Catalytic inhibitors of topoisomerase II are DNA-damaging agents: induction of chromosomal damage by merbarone and ICRF-187 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, Dynamic Docking, Biochemical Characterization, and in Vivo Pharmacokinetics Studies of Novel Topoisomerase II Poisons with Promising Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. Merbarone inhibits the catalytic activity of human topoisomerase IIalpha by blocking DNA cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. iris.unipa.it [iris.unipa.it]

- 10. Merbarone induces activation of caspase-activated DNase and excision of chromosomal DNA loops from the nuclear matrix - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Topoisomerase II and histone deacetylase inhibitors delay the G2/M transition by triggering the p38 MAPK checkpoint pathway - PMC [pmc.ncbi.nlm.nih.gov]

Merbarone's Mechanism of Action: A Technical Guide to its Impact on DNA Cleavage and Ligation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Merbarone, a thiobarbituric acid derivative, is a catalytic inhibitor of DNA topoisomerase II, a critical enzyme in maintaining DNA topology. Unlike topoisomerase poisons that trap the enzyme-DNA cleavage complex, merbarone prevents the initial DNA scission, thereby inhibiting the enzyme's catalytic cycle. This guide provides an in-depth analysis of merbarone's effects on DNA cleavage and ligation, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action.

Introduction

DNA topoisomerase II enzymes are essential for resolving topological challenges in the genome that arise during replication, transcription, and chromosome segregation. They function by creating transient double-strand breaks (DSBs) in the DNA, allowing another DNA segment to pass through, followed by religation of the break. This process is a key target for various anticancer drugs. These drugs are broadly classified into two categories: topoisomerase poisons, which stabilize the covalent topoisomerase II-DNA intermediate (cleavage complex), leading to an accumulation of DNA double-strand breaks, and catalytic inhibitors, which interfere with the enzyme's catalytic activity without stabilizing the cleavage complex.[1][2]

Merbarone falls into the latter category of catalytic inhibitors.[3][4] It has been a subject of interest in oncology research due to its distinct mechanism, which offers a potential advantage in circumventing some of the resistance mechanisms and side effects associated with topoisomerase poisons. Understanding the precise molecular interactions of merbarone with topoisomerase II and its impact on the DNA cleavage-ligation equilibrium is crucial for the rational design of novel therapeutics and for optimizing its potential clinical applications.

Mechanism of Action: Inhibition of DNA Cleavage

The primary mechanism by which merbarone inhibits topoisomerase II is by blocking the DNA cleavage step of the catalytic cycle.[3][4][5][6] This has been demonstrated through various in vitro assays which show that in the presence of merbarone, the enzyme is unable to generate the transient double-strand breaks necessary for its function.

Several studies have confirmed that merbarone's inhibitory effect is not due to interference with ATP hydrolysis or the initial binding of topoisomerase II to DNA.[3][4] Concentrations of merbarone that significantly inhibit the catalytic activity of the enzyme have been shown to have no effect on these upstream steps in the catalytic cycle.[3][4] Instead, merbarone directly hinders the enzyme's ability to cleave the DNA backbone.[3][4][6]

Interestingly, merbarone has been shown to compete with the topoisomerase II poison etoposide.[3][4] Etoposide functions by enhancing DNA cleavage and stabilizing the cleavage complex. The competitive nature of their interaction suggests that merbarone may bind to the enzyme at or near the same site as etoposide, thereby preventing the conformational changes required for DNA scission.[3][4]

Quantitative Data on Merbarone's Inhibitory Activity

The inhibitory potency of merbarone has been quantified in various assays, targeting different aspects of topoisomerase II function and cellular effects. The following tables summarize the key quantitative data reported in the literature.

| Parameter | Cell Line/Enzyme | IC50 Value | Reference |

| Topoisomerase II Inhibition | - | 120 µM | [5] |

| Cell Proliferation | L1210 cells | 10 µM | [6] |

| DNA Relaxation | Human topoisomerase IIα | ~40 µM | [6] |

| DNA Cleavage | Human topoisomerase IIα | ~50 µM | [6] |

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the effect of merbarone on DNA cleavage and ligation.

Topoisomerase II-Mediated DNA Relaxation Assay

This assay is used to assess the overall catalytic activity of topoisomerase II, which involves both DNA cleavage and ligation.

Principle: Supercoiled plasmid DNA is used as a substrate. Topoisomerase II relaxes the supercoiled DNA into a series of topoisomers with decreasing superhelicity, which can be separated by agarose gel electrophoresis. The inhibition of this process indicates an interference with the enzyme's catalytic cycle.

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), purified human topoisomerase IIα, and an ATP-containing reaction buffer (e.g., 10 mM Tris-HCl pH 7.9, 50 mM KCl, 5 mM MgCl2, 0.1 mM EDTA, 1 mM ATP, and 15 µg/ml bovine serum albumin).

-

Inhibitor Addition: Add varying concentrations of merbarone (or a vehicle control, typically DMSO) to the reaction mixtures.

-

Enzyme Addition and Incubation: Initiate the reaction by adding topoisomerase IIα and incubate at 37°C for a defined period (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K to digest the enzyme.

-

Agarose Gel Electrophoresis: Analyze the DNA products by electrophoresis on a 1% agarose gel.

-

Visualization and Quantification: Stain the gel with ethidium bromide or another DNA stain and visualize the DNA bands under UV light. The conversion of supercoiled DNA to relaxed topoisomers is quantified using densitometry.

Topoisomerase II-Mediated DNA Cleavage Assay

This assay specifically measures the ability of topoisomerase II to cleave DNA and the effect of inhibitors on this process.

Principle: In the presence of a topoisomerase II poison, the cleavage complex is stabilized, leading to an accumulation of linear DNA from a circular plasmid substrate. Catalytic inhibitors like merbarone are expected to prevent this cleavage.

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction mixture similar to the relaxation assay, containing supercoiled plasmid DNA and topoisomerase IIα in a suitable buffer.

-

Inhibitor and/or Poison Addition: Add merbarone at various concentrations. To observe the inhibitory effect on cleavage, a topoisomerase II poison like etoposide is often included to induce cleavage.

-

Incubation: Incubate the reaction at 37°C for a specific duration (e.g., 6 minutes).[6]

-

Reaction Termination: Stop the reaction by adding SDS to dissociate the non-covalently bound proteins. Unlike the relaxation assay, proteinase K is often omitted initially to trap the covalent complex.

-

Proteinase K Treatment (Optional): A subsequent proteinase K treatment can be performed to remove the covalently attached enzyme and allow for cleaner analysis of the DNA.

-

Agarose Gel Electrophoresis: Separate the DNA products (supercoiled, nicked, and linear) on an agarose gel.

-

Analysis: The amount of linear DNA is quantified to determine the extent of DNA cleavage. A decrease in linear DNA in the presence of merbarone (and a poison) indicates inhibition of cleavage.

Visualizing Merbarone's Mechanism of Action

The following diagrams, generated using the DOT language, illustrate the key aspects of merbarone's interaction with the topoisomerase II catalytic cycle and the experimental workflow for its analysis.

Caption: Merbarone inhibits the topoisomerase II catalytic cycle by blocking DNA cleavage.

Caption: Workflow for assessing merbarone's inhibition of DNA cleavage.

Downstream Cellular Effects

While the direct molecular target of merbarone is topoisomerase II, its inhibitory action triggers downstream cellular responses. Notably, merbarone has been shown to induce apoptosis.[7] This process appears to be linked to the activation of the mitochondrial apoptosis pathway, involving the dissipation of the mitochondrial membrane potential and the release of cytochrome c.[7] Furthermore, some studies have indicated that catalytic inhibitors of topoisomerase II, including merbarone, can lead to DNA damage and the activation of checkpoint pathways such as the p38 MAPK pathway, although the mechanism is distinct from that of topoisomerase poisons.[8]

Conclusion

Merbarone represents a class of topoisomerase II catalytic inhibitors with a distinct mechanism of action that differentiates it from clinically prevalent topoisomerase poisons. Its ability to inhibit the DNA cleavage step without stabilizing the cleavage complex offers a unique therapeutic window. The quantitative data and experimental protocols outlined in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of merbarone and to design the next generation of topoisomerase II inhibitors. A thorough understanding of its interaction with the enzyme and the subsequent cellular consequences is paramount for its successful translation into clinical practice.

References

- 1. The DNA topoisomerase II catalytic inhibitor merbarone is genotoxic and induces endoreduplication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. iris.unipa.it [iris.unipa.it]

- 3. Merbarone inhibits the catalytic activity of human topoisomerase IIalpha by blocking DNA cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Merbarone induces activation of caspase-activated DNase and excision of chromosomal DNA loops from the nuclear matrix - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Topoisomerase II and histone deacetylase inhibitors delay the G2/M transition by triggering the p38 MAPK checkpoint pathway - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Genotoxic Potential of Merbarone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Merbarone, a catalytic inhibitor of topoisomerase II, has been a subject of interest in oncology for its unique mechanism of action that differs from topoisomerase II poisons. Initially perceived as a non-genotoxic agent, subsequent and more detailed investigations have revealed a more complex profile, indicating a clear genotoxic potential under specific conditions. This technical guide provides a comprehensive overview of the genotoxic profile of Merbarone, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying molecular pathways. The evidence presented herein demonstrates that Merbarone, despite not stabilizing the topoisomerase II-DNA cleavage complex, induces DNA damage and chromosomal aberrations, primarily through interference with DNA replication.

Introduction

Merbarone (5-(N-phenylcarboxamido)-2-thiobarbituric acid) is an antineoplastic agent that functions as a catalytic inhibitor of DNA topoisomerase II.[1] Unlike topoisomerase II poisons such as etoposide and doxorubicin, which stabilize the covalent topoisomerase II-DNA intermediate (the "cleavable complex"), Merbarone inhibits the enzyme's activity by blocking the DNA cleavage step.[2][3] This distinction initially led to the hypothesis that Merbarone would be devoid of the genotoxic effects associated with topoisomerase II poisons. However, a growing body of evidence has challenged this initial assumption, demonstrating that Merbarone can induce both DNA strand breaks and chromosomal damage.[4][5][6] This guide synthesizes the available data to provide a detailed understanding of Merbarone's genotoxic potential.

Mechanism of Action

Merbarone's primary molecular target is topoisomerase II, an essential enzyme that resolves topological problems in DNA during replication, transcription, and chromosome segregation. Merbarone inhibits the catalytic cycle of topoisomerase II before the formation of the DNA double-strand break. It does not intercalate into DNA or stabilize the cleavable complex.[1][3] The inhibition of topoisomerase II's decatenating activity leads to the persistence of tangled DNA, which can impede the progression of replication forks. It is this interference with DNA replication that is believed to be the primary source of Merbarone-induced DNA damage.[7]

Figure 1: Simplified signaling pathway of Merbarone-induced genotoxicity.

Quantitative Genotoxicity Data

The genotoxic effects of Merbarone have been quantified in various in vitro and in vivo systems. The following tables summarize the key findings.

Table 1: In Vitro Genotoxicity of Merbarone

| Assay Type | Cell Line | Concentration Range | Endpoint Measured | Key Findings | Reference(s) |

| Micronucleus Assay | Human TK6 Lymphoblastoid | 2.5 - 20 µM | Micronuclei (MN) formation | Dose-dependent increase in MN, primarily kinetochore-negative (clastogenic). | [4][8] |

| Micronucleus Assay | Chinese Hamster Ovary (CHO) | 15 µM | Micronuclei (MN) formation | Significant increase in MN formation. | [4] |

| Comet Assay (Alkaline) | Chinese Hamster Ovary (CHO) AA8 | 20 - 200 µM | DNA strand breaks (Tail Moment) | Dose-dependent increase in DNA damage. | [2] |

| Chromosomal Aberrations | Chinese Hamster V79 | Not Specified | Chromatid and chromosome-type aberrations | Increased frequencies of both types of aberrations, primarily during S-phase. | [7] |

| Endoreduplication | Chinese Hamster Ovary (CHO) AA8 | 2.0 - 10 µM | Percentage of endoreduplicated cells | Dose-dependent induction of endoreduplication. | [2] |

| γ-H2AX Foci Formation | Human CFPAC-1 | 40 µM | γ-H2AX foci (DNA double-strand breaks) | Induction of multiple γ-H2AX foci. |

Table 2: In Vivo Genotoxicity of Merbarone

| Assay Type | Animal Model | Doses Administered | Endpoint Measured | Key Findings | Reference(s) |

| Micronucleus Assay | B6C3F1 Mice | 7.5 - 60 mg/kg (i.p.) | Micronucleated polychromatic erythrocytes (MN-PCEs) | Dose-related increase in MN-PCEs, predominantly clastogenic. A mean of 26 MN per 1000 cells at 60 mg/kg. | [4] |

| Aneuploidy Analysis | Male Mice | Not Specified | Polyploid and hypoploid metaphase II spermatocytes | Increased percentages of aneuploid spermatocytes. | [3] |

Table 3: Inhibition of Topoisomerase II by Merbarone

| Assay Type | Enzyme Source | IC50 | Reference(s) |

| DNA Relaxation Assay | Human Topoisomerase IIα | ~40 µM | |

| DNA Cleavage Assay | Human Topoisomerase IIα | ~50 µM | |

| Cell Proliferation Assay | L1210 cells | 10 µM |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

In Vitro Micronucleus Assay (Adapted from studies on TK6 and CHO cells)

Figure 2: Workflow for the in vitro micronucleus assay.

-

Cell Culture: Human lymphoblastoid TK6 cells or Chinese Hamster Ovary (CHO) cells are maintained in appropriate culture medium (e.g., RPMI 1640 for TK6, F-10 for CHO) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Exponentially growing cells are treated with various concentrations of Merbarone (dissolved in DMSO, final concentration ≤0.5%) for a specified duration (e.g., 3-4 hours followed by a recovery period, or continuous treatment for 24 hours).

-

Cytokinesis Block: Cytochalasin B (final concentration ~3-6 µg/mL) is added to the culture to block cytokinesis, resulting in the accumulation of binucleated cells.

-

Harvesting and Slide Preparation: Cells are harvested by centrifugation, treated with a hypotonic solution (e.g., 0.075 M KCl), and fixed in methanol:acetic acid (3:1). The cell suspension is then dropped onto clean glass slides and air-dried.

-

Staining: Slides are stained with a DNA-specific stain such as Giemsa or a fluorescent dye. For discriminating between clastogenic and aneugenic events, immunofluorescent staining with CREST antibodies (to detect kinetochores) is performed.

-

Scoring: The frequency of micronuclei is scored in at least 1000 binucleated cells per concentration. Micronuclei are identified as small, membrane-bound DNA fragments separate from the main nuclei.

In Vivo Mouse Bone Marrow Micronucleus Assay

-

Animals: Male B6C3F1 mice are typically used. Animals are acclimated for at least one week before the experiment.

-

Administration: Merbarone is dissolved in a suitable vehicle (e.g., corn oil) and administered via intraperitoneal (i.p.) injection at a range of doses. A vehicle control and a positive control (e.g., cyclophosphamide) are included.

-

Sample Collection: At 24 and 48 hours post-treatment, animals are euthanized, and bone marrow is flushed from the femurs using fetal bovine serum.

-

Slide Preparation and Staining: Bone marrow cells are centrifuged, and the pellet is used to prepare smears on glass slides. The slides are air-dried and stained with a differential stain (e.g., May-Grünwald-Giemsa) to distinguish between polychromatic erythrocytes (PCEs) and normochromatic erythrocytes (NCEs).

-

Scoring: The frequency of micronucleated PCEs (MN-PCEs) is determined by scoring at least 2000 PCEs per animal. The ratio of PCEs to NCEs is also calculated to assess bone marrow toxicity.

Alkaline Comet Assay

-

Cell Treatment and Harvesting: CHO cells are treated with Merbarone for a defined period (e.g., 3 hours). Cells are then harvested by trypsinization and resuspended in a low-melting-point agarose.

-

Slide Preparation: The cell-agarose suspension is layered onto a microscope slide pre-coated with normal melting point agarose.

-

Lysis: The slides are immersed in a cold lysis solution (containing high salt and detergents) to remove cell membranes and cytoplasm, leaving behind the nucleoids.

-

Alkaline Unwinding and Electrophoresis: Slides are placed in an electrophoresis chamber filled with a high pH buffer to unwind the DNA. Electrophoresis is then carried out at a low voltage.

-

Staining and Visualization: Slides are neutralized, stained with a fluorescent DNA dye (e.g., ethidium bromide or SYBR Green), and visualized using a fluorescence microscope.

-

Data Analysis: The extent of DNA damage is quantified by measuring the length and intensity of the "comet tail" relative to the "head" using image analysis software. The "tail moment" is a common metric used.

Discussion and Conclusion

The evidence strongly indicates that Merbarone, a catalytic inhibitor of topoisomerase II, possesses genotoxic potential. While its mechanism of action does not involve the stabilization of DNA-topoisomerase II cleavable complexes, a hallmark of topoisomerase II poisons, Merbarone induces DNA damage through a different pathway. The inhibition of topoisomerase II's catalytic activity leads to the stalling of replication forks, which in turn generates DNA double-strand breaks. This is supported by the observation that Merbarone's clastogenic effects are most pronounced during the S-phase of the cell cycle.[7]

The induction of micronuclei, chromosomal aberrations, DNA strand breaks, and endoreduplication in multiple in vitro and in vivo models provides a consistent picture of Merbarone's ability to compromise genomic integrity. The finding that the majority of Merbarone-induced micronuclei are kinetochore-negative points towards a predominantly clastogenic (chromosome-breaking) mechanism.[4][8]

For drug development professionals, these findings have significant implications. The genotoxic potential of Merbarone necessitates careful consideration in preclinical safety assessments and in the design of clinical trials. The long-term consequences of exposure to a compound with this genotoxic profile, including the potential for secondary malignancies, warrant thorough investigation.

References

- 1. Evidence from studies with intact mammalian cells that merbarone and bis(dioxopiperazine)s are topoisomerase II poisons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. iris.unipa.it [iris.unipa.it]

- 3. Effects of the DNA topoisomerase II inhibitor merbarone in male mouse meiotic divisions in vivo: cell cycle arrest and induction of aneuploidy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Catalytic inhibitors of topoisomerase II are DNA-damaging agents: induction of chromosomal damage by merbarone and ICRF-187 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The DNA topoisomerase II catalytic inhibitor merbarone is genotoxic and induces endoreduplication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Differential cell cycle-specificity for chromosomal damage induced by merbarone and etoposide in V79 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. escholarship.org [escholarship.org]

Merbarone's Role in Inducing Apoptosis in Cancer Cells: A Technical Guide

Affiliation: Google Research

Abstract

Merbarone (5-[N-phenyl carboxamido]-2-thiobarbituric acid) is a significant anti-cancer agent that functions as a catalytic inhibitor of DNA topoisomerase II.[1] Unlike topoisomerase II poisons such as etoposide, which stabilize the enzyme-DNA cleavable complex, Merbarone inhibits the catalytic activity of the enzyme, preventing DNA cleavage and subsequent ligation.[1][2] This distinct mechanism of action triggers programmed cell death, or apoptosis, in various cancer cell lines. This document provides an in-depth examination of the molecular pathways activated by Merbarone to induce apoptosis, presents quantitative data on its efficacy, details relevant experimental protocols, and visualizes the key signaling cascades.

Introduction to Merbarone

Merbarone is a thiobarbituric acid derivative that has been identified as a potent inhibitor of DNA topoisomerase II, a crucial enzyme for managing DNA topology during replication, transcription, and chromosome segregation.[3][4] Its primary mode of action is the inhibition of the enzyme's catalytic cycle without trapping the topoisomerase II-DNA covalent intermediate, thereby avoiding the generation of extensive DNA strand breaks typically associated with topoisomerase poisons.[1][5] Despite this, Merbarone effectively induces apoptosis in cancer cells, primarily through the activation of intrinsic mitochondrial and caspase-dependent signaling pathways.[1][6] This guide explores the downstream cellular events following topoisomerase II inhibition by Merbarone, leading to apoptotic cell death.

Mechanism of Action: Topoisomerase II Catalytic Inhibition

Merbarone's primary molecular target is DNA topoisomerase II. It exerts its effect by blocking the enzyme's ability to cleave DNA, which is a critical step in its catalytic cycle for resolving DNA tangles and supercoils.[2][5][7] Studies have shown that Merbarone does not significantly impair the enzyme's DNA binding or ATP hydrolysis capabilities.[2] Instead, it directly interferes with the DNA scission step.[2] This catalytic inhibition leads to cellular stress and the initiation of apoptotic signaling cascades.[1][4]

Signaling Pathways in Merbarone-Induced Apoptosis

Merbarone triggers apoptosis through a coordinated series of molecular events, primarily involving the mitochondrial pathway and the activation of stress-related kinases.

Intrinsic (Mitochondrial) Apoptosis Pathway

Treatment of cancer cells, such as HL-60 leukemia cells, with Merbarone leads to the rapid activation of the mitochondrial apoptosis pathway.[6] This cascade is characterized by a distinct temporal sequence of events:

-

Dissipation of Mitochondrial Transmembrane Potential (ΔΨm): A loss of ΔΨm is observed within as little as 30 minutes of Merbarone treatment.[6][8]

-

Cytochrome c Release: Following the disruption of the mitochondrial membrane, cytochrome c is released from the mitochondrial intermembrane space into the cytosol.[6]

-

Caspase Activation: In the cytosol, cytochrome c facilitates the formation of the apoptosome, which leads to the activation of initiator caspases (e.g., Caspase-9) and subsequently effector caspases, most notably Caspase-3.[1] The activation of a caspase-3-like protease is a central event in Merbarone-induced apoptosis.[1]

Execution Phase of Apoptosis

The activation of effector caspases initiates the final phase of apoptosis:

-

Cleavage of Cellular Substrates: Activated Caspase-3 cleaves numerous cellular proteins, including poly(ADP-ribose) polymerase (PARP), leading to cellular dysfunction and disassembly.[1]

-

DNA Fragmentation: A hallmark of apoptosis is the degradation of chromosomal DNA. Merbarone treatment results in the release of high molecular weight DNA fragments from the nuclear matrix, which precedes the characteristic internucleosomal DNA fragmentation seen in late-stage apoptosis.[6] This process is mediated by the Caspase-Activated DNase (CAD), which is activated following the cleavage of its inhibitor, ICAD, by Caspase-3.[6]

Role of c-Jun N-terminal Kinase (JNK) Signaling

In addition to the mitochondrial pathway, Merbarone treatment activates the c-Jun N-terminal kinase/stress-activated protein kinase (JNK/SAPK) signaling pathway in human leukemic CEM cells.[1] This activation, along with the induction of the c-jun gene, suggests that cellular stress signaling pathways are involved in mediating the cytotoxic effects of Merbarone.[1]

Caption: Merbarone-induced apoptotic signaling cascade.

Quantitative Data Summary

The efficacy of Merbarone has been quantified in various assays, targeting its enzymatic inhibition and anti-proliferative effects.

| Parameter | Description | Value | Cell Line / System | Reference |

| IC₅₀ | Inhibition of Topoisomerase II catalytic activity | 120 µM | In vitro | [7] |

| IC₅₀ | Inhibition of DNA relaxation by human Topo IIα | ~40 µM | In vitro (human enzyme) | [5] |

| IC₅₀ | Blocking of Topoisomerase II-mediated DNA cleavage | ~50 µM | In vitro | [5] |

| IC₅₀ | Inhibition of cell proliferation | 10 µM | L1210 murine leukemia cells | [5] |

| Inhibition % | Inhibition of high molecular weight DNA excision | ≥ 80% | HL-60 cells (pre-incubated with z-VAD-fmk) | [6] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to characterize Merbarone-induced apoptosis.

Caption: General workflow for studying Merbarone's effects.

Protocol 1: Cell Culture and Merbarone Treatment

-

Cell Seeding: Culture human leukemic CEM or HL-60 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator. Seed cells at a density of 2-5 x 10⁵ cells/mL in tissue culture flasks.

-

Drug Preparation: Prepare a stock solution of Merbarone (e.g., 50 mM) in DMSO.[7] Further dilute in culture medium to achieve the desired final concentrations (e.g., 10-100 µM). Prepare a vehicle control with an equivalent concentration of DMSO.

-

Treatment: Add the diluted Merbarone or DMSO vehicle control to the cell cultures.

-

Incubation: Incubate the cells for various time points (e.g., 2, 4, 8, 24 hours) to analyze different stages of apoptosis.[9]

Protocol 2: Analysis of Apoptosis by DNA Laddering

This assay detects the internucleosomal cleavage of DNA, a hallmark of apoptosis.[1]

-

Cell Harvesting: After treatment, harvest approximately 1-5 x 10⁶ cells by centrifugation at 500 x g for 5 minutes.

-

Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 10 mM Tris-HCl pH 7.4, 10 mM EDTA, 0.5% Triton X-100).

-

DNA Extraction: Incubate on ice for 20 minutes. Centrifuge at 13,000 x g for 20 minutes to pellet high molecular weight DNA and cellular debris. Transfer the supernatant containing fragmented DNA to a new tube.

-

RNase and Proteinase K Treatment: Treat the supernatant with RNase A (100 µg/mL) for 1 hour at 37°C, followed by Proteinase K (100 µg/mL) for 1 hour at 50°C.

-

DNA Precipitation: Precipitate the DNA by adding sodium acetate and isopropanol. Centrifuge at 13,000 x g for 20 minutes to pellet the DNA. Wash the pellet with 70% ethanol and air dry.

-

Electrophoresis: Resuspend the DNA in TE buffer and run on a 1.5% agarose gel containing ethidium bromide. Visualize the DNA fragments under UV light. A characteristic "ladder" pattern indicates apoptosis.

Protocol 3: Caspase-3 Activity Assay (Fluorometric)

This protocol quantifies the activity of effector caspase-3.[1]

-

Cell Lysis: Harvest 1-2 x 10⁶ cells and lyse them in a chilled cell lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysate using a Bradford or BCA assay to ensure equal loading.

-

Assay Reaction: In a 96-well plate, add 50 µg of protein lysate to each well. Add the reaction buffer and a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AFC).

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measurement: Measure the fluorescence using a fluorometer with the appropriate excitation/emission wavelengths (e.g., 400/505 nm for AFC). The fluorescence intensity is proportional to the caspase-3 activity.

Protocol 4: Assessment of Mitochondrial Membrane Potential (ΔΨm)

This protocol measures the disruption of the mitochondrial membrane potential, an early event in apoptosis.[6]

-

Cell Harvesting: Harvest 1 x 10⁶ treated and control cells by centrifugation.

-

Staining: Resuspend cells in 0.5 mL of pre-warmed medium containing a potentiometric dye such as JC-1 (5 µg/mL).

-

Incubation: Incubate at 37°C for 15-30 minutes in the dark.

-

Washing: Centrifuge the cells, remove the supernatant, and wash with PBS.

-

Analysis: Analyze the cells immediately by flow cytometry. In healthy cells, JC-1 forms aggregates in the mitochondria, emitting red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers in the cytoplasm, emitting green fluorescence. A shift from red to green fluorescence indicates apoptosis.

Conclusion

Merbarone represents a class of topoisomerase II catalytic inhibitors that effectively induce apoptosis in cancer cells without acting as DNA poisons.[3] Its mechanism is multifaceted, involving the rapid induction of the intrinsic mitochondrial pathway, characterized by the loss of mitochondrial membrane potential and the release of cytochrome c.[6] This culminates in the activation of a caspase-3-dependent cascade, leading to the execution of the apoptotic program.[1] Furthermore, the activation of the JNK stress signaling pathway contributes to its cytotoxic effects.[1] The detailed understanding of these pathways is critical for the rational design of novel therapeutic strategies and for positioning Merbarone and similar agents in clinical oncology.

References

- 1. Merbarone, a catalytic inhibitor of DNA topoisomerase II, induces apoptosis in CEM cells through activation of ICE/CED-3-like protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Chemotherapy - Wikipedia [en.wikipedia.org]

- 4. The DNA topoisomerase II catalytic inhibitor merbarone is genotoxic and induces endoreduplication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Merbarone induces activation of caspase-activated DNase and excision of chromosomal DNA loops from the nuclear matrix - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. researchgate.net [researchgate.net]

- 9. digital.csic.es [digital.csic.es]

Merbarone's Impact on Cellular Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the cellular and molecular mechanisms affected by Merbarone, a catalytic inhibitor of topoisomerase II. By summarizing key quantitative data, detailing experimental methodologies, and visualizing the intricate signaling pathways, this document serves as a comprehensive resource for professionals in oncology research and drug development.

Core Mechanism of Action: Inhibition of Topoisomerase II

Merbarone is an anticancer agent that uniquely targets topoisomerase II (Topo II), an essential enzyme for resolving DNA topological problems during replication, transcription, and chromosome segregation.[1][2][3][4][5][6] Unlike Topo II poisons such as etoposide, which stabilize the enzyme-DNA cleavage complex, Merbarone is a catalytic inhibitor that blocks the DNA cleavage step of the Topo II catalytic cycle without forming a stable complex.[2][3] This distinct mechanism of action leads to a unique profile of cellular responses.

Quantitative Analysis of Merbarone's Effects

The following tables summarize the key in vitro efficacy data for Merbarone across various experimental systems.

Table 1: Inhibitory Concentration (IC50) of Merbarone on Topoisomerase II Activity

| Assay Type | Target | IC50 Value | Reference |

| DNA Relaxation | Human Topoisomerase IIα | ~40 µM | [3] |

| DNA Cleavage | Human Topoisomerase IIα | ~50 µM | [3] |

| Catalytic Inhibition | Topoisomerase II | 120 µM | [1] |

Table 2: Anti-proliferative Activity (IC50) of Merbarone in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Reference |

| L1210 | Murine Leukemia | 10 µM | [3] |

| A549 | Human Lung Carcinoma | 40 µM | [3] |

Cellular Pathways Modulated by Merbarone Treatment

Merbarone treatment triggers a cascade of cellular events, primarily stemming from the inhibition of Topoisomerase II. These downstream effects include cell cycle arrest, induction of apoptosis, and activation of stress-response pathways.

Topoisomerase II Catalytic Cycle Inhibition

Merbarone directly interferes with the catalytic activity of Topoisomerase II. The following diagram illustrates the point of inhibition within the enzyme's normal functional cycle.

Caption: Merbarone inhibits the DNA cleavage step of the Topoisomerase II catalytic cycle.

Cell Cycle Arrest at G2/M Phase

A primary consequence of Topo II inhibition by Merbarone is the induction of cell cycle arrest, predominantly at the G2 phase.[6] This arrest is a crucial checkpoint to prevent cells with unresolved DNA topological issues from entering mitosis. The G2 arrest induced by Merbarone is p53-independent and can be abrogated by caffeine, suggesting the involvement of ATM/ATR kinases.[7]

Caption: Merbarone-induced Topo II inhibition leads to G2 cell cycle arrest.

Induction of Apoptosis via Mitochondrial and Caspase-Dependent Pathways

Merbarone is a potent inducer of apoptosis in cancer cells.[4][8] The apoptotic cascade is initiated through the mitochondrial pathway, characterized by the dissipation of the mitochondrial membrane potential and the release of cytochrome c.[8] This, in turn, activates a caspase cascade, culminating in the activation of caspase-3 and the execution of programmed cell death.[4]

Caption: Apoptotic signaling cascade initiated by Merbarone treatment.

Experimental Methodologies

This section provides an overview of the key experimental protocols used to elucidate the cellular effects of Merbarone.

Cell Viability and Proliferation Assays

-

Objective: To determine the cytotoxic and anti-proliferative effects of Merbarone on cancer cell lines.

-

Method:

-

Cells (e.g., L1210, A549) are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a range of Merbarone concentrations for a specified duration (e.g., 72 hours).

-

Cell viability is assessed using a metabolic assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescence-based assay measuring ATP levels.

-

Absorbance or luminescence is measured using a plate reader.

-

IC50 values are calculated by plotting cell viability against the logarithm of Merbarone concentration and fitting the data to a dose-response curve.

-

Topoisomerase II Activity Assays

-

Objective: To measure the direct inhibitory effect of Merbarone on the catalytic activity of Topoisomerase II.

-

DNA Relaxation Assay:

-

Supercoiled plasmid DNA is incubated with purified human Topoisomerase IIα in the presence of ATP and varying concentrations of Merbarone.

-

The reaction products are resolved by agarose gel electrophoresis.

-

Inhibition is quantified by the reduction in the conversion of supercoiled DNA to its relaxed form.

-

-

DNA Cleavage Assay:

-

Plasmid DNA is incubated with Topoisomerase IIα and Merbarone.

-

The reaction is stopped, and the DNA is analyzed by gel electrophoresis to assess the formation of linear DNA, which indicates enzyme-mediated cleavage.

-

Merbarone's inhibitory effect is observed as a decrease in the amount of cleaved DNA compared to the control.

-

Cell Cycle Analysis by Flow Cytometry

-

Objective: To determine the effect of Merbarone on cell cycle distribution.

-

Method:

-

Cells are treated with Merbarone for various time points.

-

Cells are harvested, washed, and fixed in cold ethanol.

-

Fixed cells are treated with RNase A and stained with a fluorescent DNA intercalating agent, such as propidium iodide (PI).

-

The DNA content of individual cells is measured by flow cytometry.

-

The percentage of cells in G0/G1, S, and G2/M phases is determined by analyzing the DNA content histograms.

-

Apoptosis Assays

-

Western Blotting for Caspase Activation:

-

Cells are treated with Merbarone and lysed.

-

Protein extracts are separated by SDS-PAGE and transferred to a membrane.

-

Membranes are probed with antibodies specific for cleaved (active) forms of caspases (e.g., caspase-3) and PARP.

-

Detection is performed using chemiluminescence.

-

-

Mitochondrial Membrane Potential Assay:

-

Merbarone-treated cells are incubated with a fluorescent dye that accumulates in mitochondria based on the membrane potential (e.g., JC-1 or TMRE).

-

The fluorescence intensity is measured by flow cytometry or fluorescence microscopy. A decrease in fluorescence indicates dissipation of the mitochondrial membrane potential.

-

Workflow for Investigating Merbarone's Cellular Effects

The following diagram outlines a typical experimental workflow to characterize the cellular and molecular impact of Merbarone.

Caption: A generalized workflow for studying the effects of Merbarone.

Conclusion

Merbarone presents a compelling profile as a catalytic inhibitor of Topoisomerase II, with a distinct mechanism that diverges from traditional Topo II poisons. Its ability to induce G2 cell cycle arrest and apoptosis through well-defined signaling pathways underscores its potential as an anticancer agent. This guide provides a foundational understanding of the cellular pathways affected by Merbarone, offering valuable insights for researchers and drug developers seeking to further explore and exploit its therapeutic potential. Further investigation into the nuances of its interaction with the DNA damage response and its efficacy in combination with other chemotherapeutic agents is warranted.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Merbarone inhibits the catalytic activity of human topoisomerase IIalpha by blocking DNA cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Merbarone, a catalytic inhibitor of DNA topoisomerase II, induces apoptosis in CEM cells through activation of ICE/CED-3-like protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The DNA topoisomerase II catalytic inhibitor merbarone is genotoxic and induces endoreduplication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Differences in inhibition of chromosome separation and G2 arrest by DNA topoisomerase II inhibitors merbarone and VM-26 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. G2 arrest in response to topoisomerase II inhibitors: the role of p53 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Merbarone induces activation of caspase-activated DNase and excision of chromosomal DNA loops from the nuclear matrix - PubMed [pubmed.ncbi.nlm.nih.gov]

Merbarone's Impact on Cell Cycle Progression: A Technical Guide

Abstract

Merbarone (NSC 336628), a 5-(N-phenylcarboxamido)-2-thiobarbituric acid, is a catalytic inhibitor of DNA topoisomerase II (Topo II) with demonstrated antineoplastic activity.[1] Unlike Topo II poisons such as etoposide, which stabilize the covalent Topo II-DNA cleavage complex, Merbarone inhibits the enzyme's catalytic activity by directly blocking the DNA cleavage step.[2] This distinct mechanism of action translates to specific and significant impacts on cell cycle progression, primarily characterized by S-phase retardation and a robust G2/M arrest.[3] Furthermore, Merbarone has been shown to induce genotoxic effects dependent on active DNA synthesis and can trigger apoptosis through caspase activation.[4][5] This document provides an in-depth technical overview of Merbarone's mechanism, its effects on cell cycle checkpoints, the signaling pathways involved, and relevant experimental protocols for its study.

Introduction

The integrity of the cell cycle is paramount for normal cellular function, with tightly regulated checkpoints ensuring the fidelity of DNA replication and chromosome segregation. DNA topoisomerase II is a critical enzyme in this process, resolving DNA tangles and supercoils that arise during replication, transcription, and chromosome condensation. By transiently creating and resealing double-strand breaks, Topo II allows for the passage of one DNA duplex through another.

Given its essential role, Topo II is a key target for anticancer therapies.[6] These therapies are broadly categorized into two groups:

-

Topo II Poisons: These agents (e.g., etoposide, doxorubicin) stabilize the covalent intermediate known as the "cleavage complex," where Topo II is covalently bound to the 5' ends of the cleaved DNA. This stabilization converts the essential enzyme into a cellular toxin, leading to the accumulation of permanent DNA double-strand breaks and subsequent cell death.[6]

-

Topo II Catalytic Inhibitors: This class of drugs, which includes Merbarone, inhibits the enzyme's function without trapping the cleavage complex.[6][7] They interfere with various steps of the catalytic cycle, such as ATP binding or, in the case of Merbarone, the DNA scission step itself.[2][8]

Merbarone's unique mechanism as a catalytic inhibitor results in a distinct cellular phenotype compared to Topo II poisons, making it a subject of significant interest for understanding cell cycle regulation and for the development of novel therapeutic strategies.

Mechanism of Action: Catalytic Inhibition of Topoisomerase II

Merbarone's primary molecular target is Topo II. Its inhibitory action is not due to DNA intercalation or interaction with the minor groove.[2][9] Instead, it directly interferes with the enzyme's catalytic cycle. Studies have delineated its effects on the individual steps of Topo IIα activity:

-

DNA Binding: Merbarone does not impair the ability of Topo IIα to bind to DNA.[2][10]

-

ATP Hydrolysis: The drug has no effect on Topo IIα-catalyzed ATP hydrolysis, a step required for enzyme turnover.[2][10]

-

DNA Cleavage: Merbarone is a potent inhibitor of enzyme-mediated DNA scission.[2][10] It blocks this step both in the presence and absence of ATP, indicating that this is its principal mechanism of action.[2]

By preventing DNA cleavage, Merbarone effectively halts the entire catalytic cycle, preventing the enzyme from resolving topological DNA problems necessary for cell cycle progression. It is proposed that Merbarone interacts directly with the enzyme, possibly at a domain shared with cleavage-enhancing agents like etoposide.[1][2]

Caption: Figure 1. Merbarone blocks the DNA cleavage step of the Topo II catalytic cycle.

Impact on Cell Cycle Progression

Merbarone treatment leads to significant perturbations in the cell cycle, primarily arresting cells in the G2 phase and slowing progression through S phase.

-

S-Phase Retardation: Cells treated with Merbarone exhibit a delayed progression through the DNA synthesis (S) phase.[3] This is a logical consequence of inhibiting Topo II, which is required to relieve the torsional stress generated by the movement of the replication fork.

-

G2/M Arrest: The most prominent effect of Merbarone is a block in the late G2 phase, preventing cells from entering mitosis.[3] This G2 arrest is distinct from that caused by Topo II poisons. While poisons like VM-26 induce a G2 arrest primarily through the activation of DNA damage checkpoints, Merbarone's mechanism appears different, as it does not generate significant DNA breaks at concentrations that cause arrest.[3]

-